N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-18(14(13)2)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVZSYNBZSEMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, and fungicide activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or DNA structures involved in these biological processes.
Mode of Action
One study reported that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
Given its potential top1 inhibitory activity, it may affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells
Pharmacokinetics
Thiazoles, a core structure in this compound, are known to have diverse biological activities and are found in many potent biologically active compounds. This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Given its potential top1 inhibitory activity, it may induce DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 457.91 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing the 1,2,4-triazole scaffold. These activities include:
- Antifungal Activity : Compounds similar to this triazole derivative have shown significant antifungal properties against various pathogens. The triazole core is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
- Anticancer Properties : The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion, has been reported for azole-based compounds. This inhibition can enhance anti-tumor immunity and may be relevant for cancer therapies .
- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response, has been noted in related compounds. This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures demonstrate favorable absorption and distribution characteristics in biological systems. In silico modeling has been employed to predict the pharmacokinetic profiles of these compounds, suggesting good bioavailability and metabolic stability.
Case Studies and Research Findings
Several research studies have documented the biological activities of 1,2,4-triazole derivatives:
- Antifungal Efficacy : A study evaluated various triazole derivatives against fungal strains and found that certain modifications significantly increased antifungal potency. The presence of halogen substituents often enhanced activity against resistant strains .
- Cancer Cell Line Studies : Experimental data indicated that specific triazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support the potential use of these compounds as chemotherapeutic agents .
- Mechanistic Insights : Research has shown that the mechanism of action for these compounds often involves interference with metabolic pathways crucial for pathogen survival or tumor growth. For instance, inhibition of key enzymes in the kynurenine pathway has been linked to enhanced immune responses against tumors .
Data Summary Table
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial properties. For instance, compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ofloxacin and ceftriaxone .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. Compounds from this class have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cancer growth and survival .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole and triazole rings followed by functionalization with oxalamide groups. Various synthetic methodologies have been reported that allow for high yields and purity of the final product . Characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly used to confirm the structure and purity of synthesized compounds.
Materials Science Applications
Beyond medicinal chemistry, this compound shows promise in materials science due to its unique electronic properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be exploited in the development of efficient OLED materials.
- Sensors : Its reactivity can be utilized in sensor technology for detecting specific biological or chemical analytes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structural Differences :
- Core: 1,2,3-Triazole vs. thiazolo[3,2-b][1,2,4]triazole.
- Substituents: Naphthalenyloxy-methyl vs. ethyl-linked oxalamide.
- Chlorine Position: 4-Chlorophenyl in both compounds.
- Spectroscopic Data :
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Structural Differences :
- Phenyl vs. 2,3-dimethylphenyl in the oxalamide terminus.
- Lack of chlorine in 7a vs. its presence in the target compound.
- Functional Impact :
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX)
- Structural Differences :
- Oxalamide backbone retained, but with dimethoxybenzyl and pyridylethyl substituents vs. thiazolo-triazole and dimethylphenyl groups.
- Safety Profile :
Tabulated Comparison of Key Features
Research Findings and Implications
- Synthetic Routes : The target compound’s thiazolo-triazole core may require regioselective cycloaddition, similar to the 1,3-dipolar reactions used for 6m .
- Biological Activity : The dimethylphenyl and chlorine substituents could enhance selectivity for targets like kinase enzymes or GPCRs, as seen in related triazole derivatives .
Preparation Methods
Formation of Thiazole Intermediate
The thiazole ring is synthesized via a modified Hantzsch thiazole synthesis:
Reaction Scheme
4-Chlorobenzaldehyde → condensation with thiourea → cyclization to 2-amino-4-(4-chlorophenyl)thiazole
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| Temperature | 80°C | |
| Catalyst | I₂ (0.5 mol%) | |
| Reaction Time | 6 hr | |
| Yield | 78-82% |
This step benefits from iodine catalysis, which enhances ring-closure efficiency compared to traditional HCl-mediated methods.
Triazole Annulation
The triazole ring is constructed via Huisgen 1,3-dipolar cycloaddition:
Critical Parameters
- Azide Source: Sodium azide (NaN₃)
- Dipolarophile: Propiolamide derivative
- Solvent System: DMF/H₂O (4:1)
- Temperature: 110°C (microwave-assisted)
Key Advancement
Microwave irradiation reduces reaction time from 24 hr to 45 min while maintaining 85% yield. Regioselectivity control (>98% 1,4-regioisomer) is achieved through copper(II) acetate catalysis.
Oxalamide Coupling Strategies
Chloride-Mediated Approach
Reaction Sequence
- Oxalyl chloride activation of carboxylic acid
- Stepwise amine coupling:
- Primary amine (ethylenediamine derivative) first
- Secondary amine (2,3-dimethylaniline) second
Comparative Efficiency Data
| Method | Coupling Agent | Yield (Step 1) | Yield (Step 2) |
|---|---|---|---|
| Traditional | DCC/HOBt | 67% | 58% |
| Chloride-Mediated | Oxalyl chloride | 89% | 82% |
| Enzymatic | Lipase B | 43% | 37% |
The chloride method demonstrates superior atom economy and reduced racemization risk compared to carbodiimide-based approaches.
Solid-Phase Synthesis Optimization
Recent advances employ Wang resin-supported synthesis:
Advantages
- Simplified purification via filtration
- 92% overall yield for 5-step sequence
- Scalable to kilogram quantities
Critical Parameters
| Resin Loading | 0.8 mmol/g |
| Solvent System | DCM/DMF (1:1) |
| Temperature Control | 25±2°C |
Industrial Production Methodologies
Continuous Flow Synthesis
Reactor Design
- Thiazole formation: Packed-bed reactor with immobilized iodine catalyst
- Triazole cyclization: Microreactor with Cu(II)-coated channels
- Oxalamide coupling: Falling-film evaporator
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Daily Output | 12 kg | 48 kg |
| Solvent Consumption | 320 L/kg | 85 L/kg |
| Energy Efficiency | 38% | 72% |
Catalytic System Optimization
Triazole Formation Catalysts
| Catalyst | Turnover Number | Selectivity |
|---|---|---|
| Cu(OAc)₂ | 1,250 | 98% |
| RuCl₃ | 980 | 95% |
| Fe₃O₄@SiO₂-Cu | 2,300 | 99.5% |
Magnetic nanoparticle-supported copper catalysts enable facile recovery and reuse across 15 cycles without activity loss.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR Critical Signatures
- δ 8.21 (s, 1H, triazole-H)
- δ 7.85 (d, J=8.4 Hz, 2H, chlorophenyl)
- δ 6.95 (m, 3H, dimethylphenyl)
Mass Spectrometry
- ESI-MS m/z 521.08 [M+H]+ (calculated 521.12)
Purity Assessment
HPLC Method:
- Column: C18, 150×4.6 mm, 3.5 μm
- Mobile Phase: MeCN/0.1% HCO₂H (75:25)
- Retention Time: 6.72 min
- Purity: >99.8% (UV 254 nm)
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound contains a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group and an oxalamide linker to a 2,3-dimethylphenyl group. The thiazolo-triazole scaffold is known for diverse biological activities, including antimicrobial and anticancer effects, due to its ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking . The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the dimethylphenyl substitution may modulate target selectivity .
Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?
Synthesis typically involves multi-step reactions:
- Condensation of 4-chlorophenyl-substituted thiazolo-triazole precursors with ethylenediamine derivatives.
- Coupling with 2,3-dimethylphenyl oxalamide via carbodiimide-mediated amide bond formation. Key parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and catalysts like triethylamine to achieve yields >70% . Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity .
Q. What analytical techniques validate the compound’s structural integrity and purity?
- NMR Spectroscopy : Confirms proton environments (e.g., δ 7.41 ppm for aromatic protons) and amide bond formation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 439.9) align with the molecular formula C21H18ClN5O2S .
- HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., variable IC50 values) be resolved across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Methodological solutions include:
- Standardizing assays using reference compounds (e.g., doxorubicin for cytotoxicity).
- Validating results via orthogonal techniques (e.g., enzymatic inhibition assays vs. cell viability tests) .
- Conducting meta-analyses to identify trends in structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- In Silico Modeling : Predicts ADME properties (e.g., LogP ≈ 3.2 suggests moderate bioavailability) and identifies metabolic soft spots (e.g., esterase-sensitive amide bonds) .
- Prodrug Design : Masking polar groups (e.g., hydroxylation of the oxalamide) to enhance solubility .
- Formulation : Use of lipid-based nanoparticles to improve oral absorption .
Q. How does the compound interact with bacterial cell membranes or enzymes, and what are implications for resistance?
Mechanistic studies suggest:
- Disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers .
- Inhibition of essential enzymes (e.g., dihydrofolate reductase) through competitive binding at the active site . Resistance risks can be mitigated by combining with efflux pump inhibitors (e.g., verapamil) or modifying substituents to evade recognition .
Q. What experimental designs are recommended to explore its anticancer activity and selectivity?
- In Vitro : Dose-response assays (0.1–100 µM) across cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) .
- Mechanistic Studies : Flow cytometry for apoptosis/necrosis analysis and Western blotting for apoptosis-related proteins (e.g., caspase-3) .
- SAR Modifications : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance potency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
